Phosphoramidon sodium

Neuropeptide degradation Cardiovascular homeostasis Alzheimer's disease

Choose phosphoramidon disodium for reproducible dual NEP/ECE inhibition. Its potent NEP binding (Ki=2nM) and high aqueous solubility ensure precise dosing in cardiovascular and Alzheimer's disease models, outperforming thiorphan or BQ-123. Minor structural changes alter selectivity by orders of magnitude—verify your lot's purity and salt form before purchase.

Molecular Formula C23H33N3NaO10P
Molecular Weight 565.5 g/mol
Cat. No. B8075738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphoramidon sodium
Molecular FormulaC23H33N3NaO10P
Molecular Weight565.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OP(=O)(NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)[O-])O)O)O)O.[Na+]
InChIInChI=1S/C23H34N3O10P.Na/c1-11(2)8-16(26-37(33,34)36-23-20(29)19(28)18(27)12(3)35-23)21(30)25-17(22(31)32)9-13-10-24-15-7-5-4-6-14(13)15;/h4-7,10-12,16-20,23-24,27-29H,8-9H2,1-3H3,(H,25,30)(H,31,32)(H2,26,33,34);/q;+1/p-1/t12-,16-,17-,18-,19+,20+,23-;/m0./s1
InChIKeyIFGCUJZIWBUILZ-KGUNCBEVSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phosphoramidon Sodium: A Broad-Spectrum Metalloendopeptidase Inhibitor for Cardiovascular and Neurodegenerative Research


Phosphoramidon sodium, a naturally occurring metalloendopeptidase inhibitor, is a transition-state analog that targets a range of zinc-dependent proteases, notably neutral endopeptidase (NEP, neprilysin), endothelin-converting enzyme (ECE), and the bacterial protease thermolysin . Its structure, featuring a phosphoramidate bond linking an L-rhamnose sugar moiety to an L-leucyl-L-tryptophan dipeptide, is essential for its potent and competitive inhibition of these enzymes [1]. The compound is widely employed as a biochemical tool to investigate the roles of these proteases in physiological and pathological processes, including blood pressure regulation, peptide hormone processing, and amyloid-beta degradation . Its utility is underscored by its ability to modulate complex signaling pathways, such as the renin-angiotensin-aldosterone system (RAAS), by inhibiting multiple key enzymes within the cascade .

Why Generic Substitution Fails: The Critical Need for Quantified Potency and Selectivity Data for Phosphoramidon Sodium


Substituting phosphoramidon sodium with a generic 'metalloprotease inhibitor' without rigorous selection is a high-risk procurement decision. While compounds like thiorphan, kelatorphan, and other phosphoramidon analogs share a class, their activity profiles differ dramatically across key targets like NEP, ECE, and ACE, as quantified by IC50 values that can span several orders of magnitude [1][2]. For instance, a minor structural change, such as the removal of the rhamnose moiety, can reduce ECE potency by 20-fold while paradoxically increasing NEP potency, completely altering the experimental outcome [1]. Furthermore, the choice between a disodium salt and other salt forms is not trivial; it dictates aqueous solubility and, consequently, the feasible concentration ranges for in vitro assays or in vivo administration . The data below demonstrate that precise knowledge of these quantitative performance characteristics is essential for reproducible research and avoiding costly experimental failures.

Phosphoramidon Sodium: A Quantified Performance Guide for Target Selection and Application-Specific Sourcing


Unmatched Potency for Neutral Endopeptidase (NEP) in Mammalian Systems

Phosphoramidon sodium demonstrates exceptional potency for neutral endopeptidase (NEP), a key enzyme in the degradation of vasoactive and neuropeptides. Its affinity (Ki) for human NEP is reported at 2 nM, establishing a high-affinity binding interaction [1]. In a direct comparison within a cellular context (A10 cell NEP activity), its IC50 of 36.5 nM is notably higher than that of thiorphan (IC50 = 5.3 nM) and SQ 28,603 (IC50 = 6.0 nM), highlighting that while it is a potent inhibitor, other compounds exhibit greater efficacy in this specific assay [2]. This nuanced potency profile is crucial for experimental design, as it indicates that phosphoramidon's primary utility may not be as the most potent NEP inhibitor in all contexts, but rather as a broader-spectrum tool with a well-characterized NEP activity component.

Neuropeptide degradation Cardiovascular homeostasis Alzheimer's disease

Dual Inhibition of ECE and NEP: A Key Differentiator from NEP-Selective Inhibitors like Thiorphan

A critical point of differentiation for phosphoramidon sodium is its ability to inhibit both ECE and NEP, a property not shared by thiorphan, which is a selective NEP inhibitor. While phosphoramidon inhibits ECE-1 with an IC50 in the micromolar range (reported as 3.5 μM), thiorphan is described as 'relatively insensitive' to ECE-1, with an I50 > 200 μM [1][2]. This functional difference is crucial in vivo; phosphoramidon prevents the conversion of big ET-1 to the active vasoconstrictor ET-1, an effect not observed with thiorphan [3]. This dual activity makes phosphoramidon a superior tool for dissecting the contributions of both NEP and ECE to complex physiological phenomena like blood pressure regulation, where both enzymes play interconnected roles.

Endothelin biology Hypertension Vascular pharmacology

Defined Structure-Activity Relationship for ECE: The Essential Role of the Tryptophan Residue

Structural studies have identified the tryptophan residue of phosphoramidon as being particularly critical for the inhibition of Endothelin-Converting Enzyme (ECE), whereas the inhibition of the related bacterial enzyme thermolysin depends more on the leucine residue [1]. A phosphoramidon analog in which the tryptophan was replaced with histidine exhibited significantly weaker inhibition against thermolysin, demonstrating the functional importance of this specific moiety [2]. This provides a clear structural basis for the differential recognition of phosphoramidon by these two enzymes and confirms that specific residues are required for binding to the ECE active site, a finding that guides the design of more selective inhibitors.

Drug design Enzyme specificity Structure-activity relationship (SAR)

Vendor-Verified Solubility: The Disodium Salt Formulation Advantage for Aqueous Assays

The disodium salt form of phosphoramidon offers a clear practical advantage over the free acid or other salt forms due to its high aqueous solubility. Multiple reputable vendors confirm that phosphoramidon disodium salt is soluble in water at concentrations up to 100 mg/mL (approximately 169 mM) or even 58.75 mg/mL (100 mM) [1]. This high solubility is a direct result of the disodium counterion and is critical for preparing concentrated stock solutions for in vitro assays or for achieving the desired dose in in vivo studies without resorting to organic co-solvents like DMSO, which can introduce confounding effects on cell viability or enzyme activity [2].

Formulation science In vitro assay development Aqueous solubility

In Vivo Validation: Dose-Dependent Reduction of Blood Pressure in Hypertensive Rat Models

Phosphoramidon sodium's in vivo efficacy is well-documented, with studies demonstrating a clear, dose-dependent reduction in mean arterial pressure (MAP) in spontaneously hypertensive rats (SHRs). Infusion of phosphoramidon at 10, 20, and 40 mg/kg/h resulted in MAP reductions of 9, 31, and 40 mmHg, respectively, after 5 hours [1]. A separate study determined an EC50 for phosphoramidon in the range of 1 to 3 mg/kg (i.v.) for completely preventing the pressor response to a bolus of big endothelin-1, confirming its potent and physiologically relevant ECE inhibition in a whole-animal system [2].

Cardiovascular pharmacology In vivo efficacy Hypertension models

Optimized Research and Industrial Application Scenarios for Phosphoramidon Sodium


Cardiovascular Research: Modeling the Endothelin System in Hypertension and Heart Failure

Phosphoramidon sodium's dual inhibition of NEP and ECE makes it an ideal tool for cardiovascular studies. Researchers can use its well-defined in vivo efficacy, including its ability to dose-dependently lower blood pressure in hypertensive rat models [1], to probe the complex interplay between the endothelin and natriuretic peptide systems. Its high aqueous solubility enables precise dosing in intravenous infusions, a common route for acute cardiovascular studies. Furthermore, its selective inhibition of the conversion of big ET-1 to ET-1, while also affecting NEP-mediated degradation of vasoactive peptides, provides a broader modulatory effect than single-target agents like thiorphan or BQ-123 [2].

Neuroscience and Alzheimer's Disease Research: Modulating Amyloid-Beta Peptide Levels In Vivo

Given its potent inhibition of NEP (Ki = 2 nM) [1], a key enzyme in amyloid-beta (Aβ) degradation, phosphoramidon sodium is a standard tool for acutely elevating Aβ levels in rodent brains. This application is crucial for modeling aspects of Alzheimer's disease pathology and for evaluating the efficacy of potential therapeutic interventions. The high aqueous solubility of the disodium salt form facilitates direct intracerebroventricular (ICV) or intranasal administration, as reported in the literature, allowing for localized modulation of NEP activity in the central nervous system. Its ability to block Aβ degradation is a more direct approach to manipulating peptide levels compared to secretase inhibitors.

Enzymology and Structural Biology: Characterizing Zinc Metalloprotease Active Sites

Phosphoramidon sodium serves as a benchmark transition-state analog inhibitor for the gluzincin family of metalloproteases. Its well-characterized binding to the active sites of both thermolysin [1] and human ECE-1 [2], elucidated through high-resolution X-ray crystallography, provides a foundational model for understanding substrate recognition and catalytic mechanism. Researchers can use phosphoramidon sodium as a reference compound in inhibitor screening assays, in co-crystallization studies to map active site topologies of novel metalloproteases, or in SAR studies to design more selective inhibitors. Its broad, yet defined, inhibition profile makes it an invaluable standard for calibrating activity assays across different enzyme preparations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phosphoramidon sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.